(4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(3,4,5-trimethoxyphenyl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one
Description
The compound (4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(3,4,5-trimethoxyphenyl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0²,⁶]trideca-1,6,8-trien-5-one is a complex tricyclic heterocyclic molecule featuring a fused dioxa-azatricyclo framework. Its structure includes two distinct methoxyphenyl substituents: a 2-methoxyphenyl methylidene group at position 4 (Z-configuration) and a 3,4,5-trimethoxyphenylmethyl group at position 12.
Properties
IUPAC Name |
(2Z)-2-[(2-methoxyphenyl)methylidene]-8-[(3,4,5-trimethoxyphenyl)methyl]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO7/c1-31-21-8-6-5-7-18(21)13-23-26(30)19-9-10-22-20(27(19)36-23)15-29(16-35-22)14-17-11-24(32-2)28(34-4)25(12-17)33-3/h5-13H,14-16H2,1-4H3/b23-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZAWICEIDGTGL-QRVIBDJDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC(=C(C(=C5)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC(=C(C(=C5)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous heterocyclic systems, focusing on structural features, synthesis methodologies, and inferred biological relevance.
Table 1: Structural and Functional Group Comparisons
Key Research Findings and Inferences
Structural Rigidity and Bioactivity: The tricyclic core of the target compound likely enhances metabolic stability compared to bicyclic analogs like 2-pyrazolines , which may improve pharmacokinetic profiles in therapeutic applications.
Synthesis Challenges: The synthesis of such tricyclic systems may require precise control over stereochemistry (e.g., Z-configuration at position 4) and regioselective functionalization, similar to challenges observed in thiazolidinone syntheses .
Biological Activity Predictions: Methoxy groups in similar compounds (e.g., 4-methoxyphenyl in thiazolidinones ) enhance lipophilicity and membrane permeability, which could correlate with improved cellular uptake. The azo-linked thiazolidinones in demonstrate antimicrobial activity, suggesting that the target compound’s heterocyclic framework may also exhibit such properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
